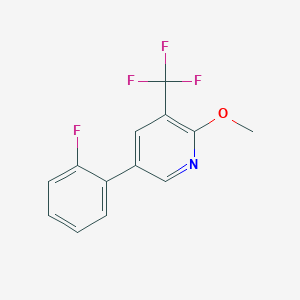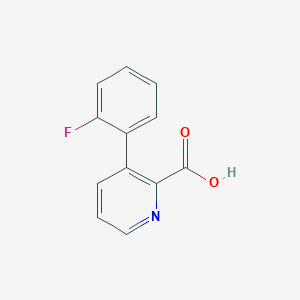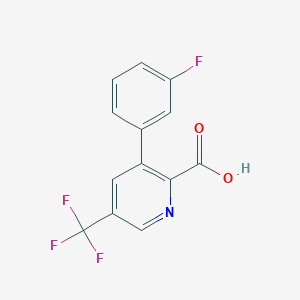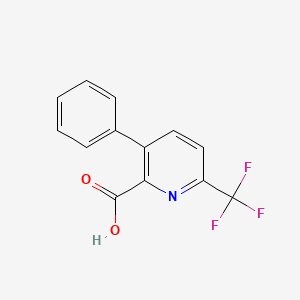
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide
Vue d'ensemble
Description
“N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide”, also known as HPPA, is a derivative of pyridine. It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The empirical formula of this compound is C13H20N2O2, and its molecular weight is 236.31 . The SMILES string representation isCC(C)(C)C(=O)Nc1ncccc1CCCO .
Mécanisme D'action
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide is a nucleophilic reagent, meaning that it is capable of attacking electron-rich sites on other molecules. This allows it to react with a wide variety of compounds and form various products. This compound can also act as an oxidizing agent, allowing it to reduce other molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can act as an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the transmission of nerve impulses. This compound has also been found to inhibit the activity of the enzyme fatty acid synthase, which plays a role in the synthesis of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide has several advantages for laboratory experiments. It is relatively stable and easy to obtain, and it is also relatively easy to use in laboratory experiments. It is also a relatively inexpensive reagent, making it an attractive option for research applications. However, this compound is highly volatile and can be toxic if inhaled or ingested, and it should be handled with care.
Orientations Futures
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide has a wide range of potential applications in the field of scientific research. It has been studied for its potential applications in drug synthesis, as well as its potential to act as an inhibitor of enzymes. Additionally, this compound has potential applications in the synthesis of polymers, chemicals, and other compounds. Further research is needed to explore the full potential of this compound in these areas. Additionally, further research is needed to explore the potential biochemical and physiological effects of this compound, as well as its potential toxicity.
Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications scientifiques de recherche du N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide, mais malheureusement, les informations disponibles sont limitées et ne fournissent pas une analyse complète de ses applications dans différents domaines. Les résultats de la recherche comprennent principalement des listes de produits et des fiches de données de sécurité des fournisseurs de produits chimiques .
Propriétés
IUPAC Name |
N-[3-(3-hydroxypropyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)12(17)15-11-10(7-5-9-16)6-4-8-14-11/h4,6,8,16H,5,7,9H2,1-3H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUXWOSMCLMMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















